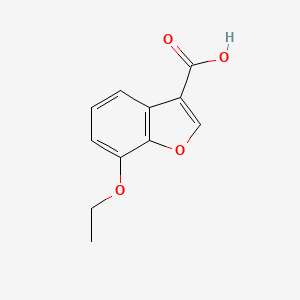

7-Ethoxy-1-benzofuran-3-carboxylic acid

Description

Significance of Benzofuran (B130515) Scaffolds in Organic and Medicinal Chemistry Research

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in organic and medicinal chemistry. rsc.org This structural motif is prevalent in a vast number of natural products and synthetic molecules that exhibit a wide array of biological activities. rsc.org The inherent versatility of the benzofuran nucleus allows for chemical modifications at various positions, enabling the synthesis of diverse derivatives with tailored properties. rsc.org

The significance of benzofuran scaffolds is underscored by their proven pharmacological potential across multiple therapeutic areas. Derivatives have been shown to possess a broad spectrum of activities, including:

Antimicrobial (antibacterial and antifungal) properties biointerfaceresearch.com

Anticancer and antiproliferative effects rsc.orgbiointerfaceresearch.com

Anti-inflammatory action biointerfaceresearch.com

Antiviral capabilities biointerfaceresearch.com

Antioxidant potential biointerfaceresearch.com

This wide range of biological activities has made the benzofuran scaffold a fertile ground for drug discovery and development, with numerous compounds being investigated as potential treatments for a variety of diseases. rsc.org

Overview of the Research Landscape Surrounding Substituted Benzofuran Carboxylic Acids

The introduction of a carboxylic acid group onto the benzofuran scaffold, creating benzofuran carboxylic acids, further enhances the potential for developing targeted therapeutic agents. This functional group can participate in various biological interactions and provides a handle for further chemical derivatization, such as the formation of amides and esters, to modulate the compound's physicochemical and pharmacological properties. biointerfaceresearch.com

Research into substituted benzofuran carboxylic acids is an active and promising field. Studies have demonstrated that modifications to the benzofuran ring, such as the addition of halogen atoms or alkyl groups, can significantly influence the biological activity of the resulting molecules. For instance, certain halogenated derivatives of 3-benzofurancarboxylic acid have shown notable antimicrobial and antifungal activity. mdpi.com

Furthermore, the position of the substituents on the benzofuran core is a critical determinant of the compound's biological function. Much of the research has focused on developing novel synthetic methodologies to create a library of these compounds for biological screening. mdpi.com The overarching goal of this research is to establish clear structure-activity relationships (SAR), which are crucial for designing more potent and selective drug candidates. The exploration of various benzofuran carboxamide derivatives, for example, has yielded compounds with significant anticancer activity, highlighting the therapeutic potential of this class of molecules. biointerfaceresearch.com

While detailed research findings on 7-Ethoxy-1-benzofuran-3-carboxylic acid itself are limited, its structure fits squarely within this promising area of investigation. The presence of the ethoxy group at the 7-position adds another layer of chemical diversity, potentially influencing its biological profile. The study of related compounds, such as chalcone (B49325) derivatives synthesized from a 1-(7-ethoxy-1-benzofuran-2-yl) ethanone (B97240) precursor, has shown promising anticancer activity, suggesting that the 7-ethoxy-benzofuran moiety is a valuable component in the design of bioactive molecules. nih.govresearchgate.netejmo.org

Below is a data table summarizing the key chemical properties of this compound, based on available chemical database information. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C11H10O4 |

| Molecular Weight | 206.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1484193-70-5 |

| Canonical SMILES | CCOC1=CC=CC2=C1OC=C2C(=O)O |

| InChIKey | YRZMIVRHCRYEKF-UHFFFAOYSA-N |

Structure

3D Structure

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

7-ethoxy-1-benzofuran-3-carboxylic acid |

InChI |

InChI=1S/C11H10O4/c1-2-14-9-5-3-4-7-8(11(12)13)6-15-10(7)9/h3-6H,2H2,1H3,(H,12,13) |

InChI Key |

YRZMIVRHCRYEKF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1OC=C2C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations Involving 7 Ethoxy 1 Benzofuran 3 Carboxylic Acid and Its Analogs

De Novo Synthesis Approaches to the 7-Ethoxy-1-benzofuran-3-carboxylic Acid Core

Cyclization Reactions of ortho-Substituted Phenolic Precursors and Derivatives

A classical and widely employed approach to the benzofuran (B130515) core involves the intramolecular cyclization of appropriately substituted phenolic precursors. In the context of this compound, this strategy would typically commence with a 2-ethoxyphenol (B1204887) derivative bearing a suitable ortho-substituent that can participate in ring closure.

One common method involves the reaction of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound. For instance, a substituted salicylaldehyde can react with ethyl diazoacetate in the presence of a Brønsted acid to form a hemiacetal intermediate, which upon acid-catalyzed dehydration and cyclization, yields the corresponding 3-ethoxycarbonyl benzofuran. beilstein-journals.org Subsequent hydrolysis of the ester would afford the desired carboxylic acid.

Another variation includes the Perkin rearrangement, where 3-halocoumarins are converted to benzofuran-2-carboxylic acids. baranlab.org While this method typically yields 2-carboxylic acid derivatives, modifications and alternative cyclization strategies starting from ortho-hydroxy acetophenones or similar precursors can be envisioned to access the 3-carboxylic acid isomer.

| Precursor Type | Reagent | Key Transformation | Product |

| Substituted Salicylaldehyde | Ethyl Diazoacetate | Hemiacetal formation, Dehydration, Cyclization | Ethyl 7-Ethoxy-1-benzofuran-3-carboxylate |

| ortho-Hydroxy Acetophenone | Vilsmeier-Haack reagent, followed by oxidation | Formylation, Cyclization, Oxidation | This compound |

Etherification-Cyclization Sequences for Benzofuran Ring Formation

This strategy involves the initial formation of an ether linkage to a phenolic precursor, followed by an intramolecular cyclization to construct the furan (B31954) ring. A plausible route to this compound could start from a resorcinol (B1680541) derivative. Selective etherification of one hydroxyl group, followed by introduction of a suitable three-carbon unit at the ortho-position of the remaining hydroxyl group, and subsequent cyclization would lead to the desired benzofuran core.

For example, the reaction of a 2-bromophenol (B46759) with ethyl propionate (B1217596) can yield a 3-(2-bromophenoxy)-acrylic acid ester. This intermediate can then undergo a palladium-catalyzed intramolecular Heck-type coupling to form the 3-ethoxycarbonyl benzofuran. orgsyn.org

Directed C-H Functionalization Strategies for Benzofuran Synthesis

Modern synthetic chemistry has seen a surge in the use of transition-metal-catalyzed C-H functionalization reactions, which offer a more atom-economical and efficient approach to complex molecules. Palladium and rhodium catalysts are particularly effective in directing the functionalization of C-H bonds. orgsyn.orgbyjus.comresearchgate.netdntb.gov.uaorganic-chemistry.orgmasterorganicchemistry.comrsc.orgscilit.com

For the synthesis of the this compound core, a strategy involving the directed C-H activation of a 3-ethoxyphenol (B1664596) derivative could be employed. A directing group, such as an amide or an ester, can be installed on the phenol, which then directs a palladium or rhodium catalyst to functionalize the ortho C-H bond. Subsequent annulation with a suitable coupling partner, such as a diazo compound or an alkyne, would lead to the formation of the benzofuran ring. dntb.gov.uarsc.orgscilit.com

| Catalyst | Directing Group | Coupling Partner | Key Transformation |

| Palladium(II) Acetate | Amide | Alkyne | ortho-C-H olefination, Annulation |

| Rhodium(III) Complex | Carboxylate | Diazo compound | Carbene insertion, Cyclization |

Zinc-Mediated Ring Closure Techniques in Benzofuran Derivatives Synthesis

The Reformatsky reaction, which traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, can be adapted for the synthesis of benzofuran derivatives. nih.govwikipedia.org This reaction generates a zinc enolate, which is a relatively mild nucleophile. nih.govwikipedia.org

A potential application for the synthesis of this compound could involve the reaction of a suitably substituted salicylaldehyde, such as 2-hydroxy-3-ethoxybenzaldehyde, with an α-bromoester in the presence of activated zinc. The initially formed β-hydroxy ester could then undergo an intramolecular cyclization and dehydration to yield the benzofuran ring. The use of freshly prepared zinc powder or a copper-zinc couple can improve the yields of the Reformatsky reaction. byjus.com

| Substrate | Reagent | Key Intermediate | Product |

| 2-Hydroxy-3-ethoxybenzaldehyde | Ethyl bromoacetate, Zinc | Zinc enolate, β-Hydroxy ester | Ethyl 7-ethoxy-1-benzofuran-3-carboxylate |

One-Pot Synthetic Methods for Benzofuran-3-carboxylic Acid Derivatives

One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. Several one-pot procedures for the synthesis of benzofuran derivatives have been developed. organic-chemistry.org For instance, a convenient one-pot synthesis of 3-ethoxycarbonylbenzofurans from commercially available salicylaldehydes and ethyl diazoacetate has been reported. organic-chemistry.org This method involves the in-situ formation of a hemiacetal followed by acid-catalyzed cyclization and dehydration.

Functional Group Interconversions and Derivatization Strategies of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of this compound is a versatile functional handle that allows for a wide range of chemical transformations to generate a library of derivatives with diverse properties.

A common and fundamental transformation is esterification . This can be achieved through the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com The equilibrium of this reaction can be driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com

Amide bond formation is another crucial derivatization strategy. This is typically achieved by activating the carboxylic acid, for example, by converting it into an acyl chloride, and then reacting it with an amine. youtube.comlibretexts.orglibretexts.org Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used reagents for the synthesis of acyl chlorides from carboxylic acids. libretexts.orglibretexts.org Alternatively, a plethora of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), can be used to directly couple the carboxylic acid with an amine, avoiding the isolation of the acyl chloride intermediate. luxembourg-bio.comnih.gov

| Derivative | Reagents | Reaction Type |

| Methyl Ester | Methanol, Sulfuric Acid | Fischer Esterification |

| Ethyl Ester | Ethanol, Tosic Acid | Fischer Esterification |

| N-propyl amide | Thionyl chloride, then n-propylamine | Acyl chloride formation, Amination |

| N-benzyl amide | EDC, HOBt, Benzylamine | Amide coupling |

These derivatization strategies are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound, such as its solubility, stability, and ability to interact with biological targets.

Esterification Reactions of this compound

The conversion of the carboxylic acid moiety of this compound into an ester is a fundamental transformation for modifying its physicochemical properties and for creating intermediates for further reactions. Standard esterification methods are applicable to this substrate. One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk This is an equilibrium-driven reaction, and the use of the alcohol as a solvent or the removal of water can drive the reaction to completion. masterorganicchemistry.com

For more sensitive substrates or when milder conditions are required, coupling agents can be employed. Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) facilitate the formation of an ester bond between the carboxylic acid and an alcohol at room temperature. nih.govorganic-chemistry.org This method is particularly useful for coupling with sterically hindered alcohols. The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. luxembourg-bio.com

Another efficient method involves the use of hydrogen peroxide as a condensing agent in the presence of sulfuric acid, which has been shown to give excellent yields of esters from various carboxylic acids and alcohols. asianpubs.org

Amide Formation from the Carboxylic Acid Group

The synthesis of amides from this compound is a crucial step in the development of new bioactive molecules, as the amide bond is a key feature in many pharmaceuticals. nih.gov Direct reaction of the carboxylic acid with an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org Therefore, the carboxylic acid must first be activated.

A common method is the conversion of the carboxylic acid to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov The resulting highly reactive 7-ethoxy-1-benzofuran-3-carbonyl chloride can then readily react with a primary or secondary amine to form the desired amide.

Alternatively, peptide coupling reagents can be used for the direct conversion of the carboxylic acid to an amide in the presence of an amine. A wide variety of such reagents are available, including carbodiimides like DCC and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. luxembourg-bio.combiointerfaceresearch.com Other phosphonium-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also highly effective. luxembourg-bio.com These reagents form an activated intermediate with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. mdpi.com

Reduction and Oxidation Reactions of the Benzofuran-Carboxylic Acid Scaffold

The benzofuran-carboxylic acid scaffold of this compound can undergo various reduction and oxidation reactions, allowing for the synthesis of a diverse range of derivatives.

The carboxylic acid group can be reduced to a primary alcohol, (7-ethoxy-1-benzofuran-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgmasterorganicchemistry.commasterorganicchemistry.comambeed.comkhanacademy.org The reaction proceeds via the formation of an aluminum salt of the carboxylate, which is then further reduced to the alcohol. libretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org

The benzofuran ring itself is susceptible to oxidation. The furan ring is electron-rich and can be opened under oxidative conditions. Biomimetic oxidation using hydrogen peroxide catalyzed by manganese(III) porphyrins can lead to the formation of epoxides across the 2,3-double bond of the furan ring. nih.gov These epoxides are reactive intermediates that can undergo further transformations, such as ring-opening to yield keto esters or rearrangement to benzofuranones. nih.gov Oxidants like meta-chloroperoxybenzoic acid (m-CPBA) are also commonly used for the epoxidation of alkenes and can be employed for the oxidation of the benzofuran ring. rsc.orgmasterorganicchemistry.comleah4sci.com

Nucleophilic Substitution and Other Transformations on the Ethoxy and Benzofuran Moieties

The ethoxy group at the 7-position and the benzofuran ring of this compound can also be subjected to chemical transformations, although these are generally less common than reactions at the carboxylic acid group.

The ethoxy group is an ether linkage and can be cleaved under harsh conditions, for example, using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), to yield the corresponding 7-hydroxy-1-benzofuran-3-carboxylic acid. This transformation can be useful for introducing a phenolic hydroxyl group, which can then be further functionalized.

The benzofuran ring system can undergo electrophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents. The furan ring is generally more reactive towards electrophiles than the benzene (B151609) ring. However, due to the presence of the deactivating carboxylic acid group at the 3-position, electrophilic substitution on the furan ring is less favorable. Electrophilic substitution on the benzene ring is directed by the activating ethoxy group to the ortho and para positions (positions 6 and 8, though position 8 is part of the furan ring fusion). Halogenation, nitration, and Friedel-Crafts reactions could potentially occur on the benzene ring, leading to further diversification of the scaffold.

Nucleophilic aromatic substitution on the benzofuran ring is generally difficult unless there are strongly electron-withdrawing groups present to activate the ring towards nucleophilic attack.

Synthesis of Complex this compound Derivatives for Specific Research Applications

The structural versatility of this compound and its analogs makes them valuable starting materials for the synthesis of complex derivatives with specific biological activities.

Generation of Chalcone (B49325) Derivatives Substituted with 7-Ethoxy-1-benzofuran Moieties

Chalcones, which are 1,3-diaryl-2-propen-1-ones, are a class of compounds known for their wide range of biological activities, including anticancer properties. researchgate.netnih.govaccscience.comresearchgate.net Chalcone derivatives incorporating a 7-ethoxy-1-benzofuran moiety have been synthesized and evaluated for their potential as anticancer agents. researchgate.netnih.gov

The synthesis of these hybrid molecules is typically achieved through a base-catalyzed Claisen-Schmidt condensation. researchgate.netnih.gov This reaction involves the condensation of an aryl methyl ketone with an aromatic aldehyde. In this specific case, a precursor, 1-(7-ethoxy-1-benzofuran-2-yl)ethanone, is reacted with various substituted aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. researchgate.netnih.govejmo.org The resulting chalcones possess the 7-ethoxy-1-benzofuran scaffold linked to a substituted phenyl ring via an α,β-unsaturated carbonyl system.

Several studies have reported the synthesis and anticancer evaluation of these chalcone derivatives against various cancer cell lines, including breast, lung, and prostate cancer cell lines. researchgate.netnih.gov The cytotoxic effects of these compounds are often evaluated using assays such as the sulforhodamine B (SRB) and ATP cell viability assays. researchgate.netnih.gov The data from these studies can be summarized to understand the structure-activity relationship of these compounds.

| Compound | Aromatic Aldehyde Substituent | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 3a | 4-N,N-dimethylamino | 5.8 | 7.2 | 3.1 | researchgate.netnih.gov |

| 3b | 4-methoxy | 12.4 | 15.8 | 9.7 | researchgate.netnih.gov |

| 3c | 3,4,5-trimethoxy | 7.3 | 9.1 | 4.5 | researchgate.netnih.gov |

| 3d | 4-hydroxy-3-methoxy | 10.2 | 11.5 | 8.3 | researchgate.netnih.gov |

| 3e | 4-fluoro | 15.6 | 18.2 | 11.9 | researchgate.netnih.gov |

Introduction of Halogen Substituents for Structure-Activity Relationship Studies

The introduction of halogen atoms into the structure of bioactive molecules is a common strategy in medicinal chemistry to modulate their pharmacological properties. nih.govresearchgate.net Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov In the context of benzofuran derivatives, the incorporation of halogens like chlorine, bromine, or fluorine has been shown to significantly enhance their anticancer activities. nih.govresearchgate.net

For structure-activity relationship (SAR) studies, halogen atoms can be introduced at various positions on the benzofuran scaffold of this compound. nih.gov Electrophilic halogenation reactions can be employed to introduce halogens onto the aromatic ring. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively. The position of halogenation will be directed by the existing substituents on the benzofuran ring. The electron-donating ethoxy group at the 7-position will direct electrophiles to the ortho and para positions of the benzene ring.

The presence of halogens can lead to the formation of "halogen bonds," which are attractive interactions between the electrophilic region of the halogen and a nucleophilic site on a biological macromolecule, thereby improving binding affinity. nih.govresearchgate.net By synthesizing a series of halogenated derivatives of this compound and its analogs and evaluating their biological activity, researchers can elucidate the role of the position and nature of the halogen substituent on the observed activity. This information is crucial for the rational design of more potent and selective therapeutic agents. nih.govresearchgate.netjst.go.jpresearchgate.net

Hybrid Molecular Scaffolds Incorporating the Benzofuran-3-carboxylic Acid System

The strategic fusion of the benzofuran-3-carboxylic acid moiety with other pharmacologically active heterocyclic systems has emerged as a compelling approach in medicinal chemistry for the development of novel hybrid molecules. This molecular hybridization aims to synergize the therapeutic potentials of the individual scaffolds, leading to compounds with enhanced efficacy, novel mechanisms of action, or improved pharmacokinetic profiles. The carboxylic acid group at the 3-position of the benzofuran ring serves as a versatile handle for synthetic elaboration, enabling its conjugation with a diverse array of molecular fragments through amide bond formation and other chemical transformations.

A variety of heterocyclic systems have been successfully integrated with the benzofuran scaffold, yielding hybrid molecules with promising biological activities. For instance, the coupling of benzofuran-3-carboxylic acid with different aromatic aldehydes can lead to the formation of chalcone derivatives, which have been investigated for their anticancer properties. researchgate.net Similarly, the synthesis of benzofuran-carboxamide derivatives has been a focal point of research, with studies exploring their potential as anti-inflammatory, antimicrobial, and antioxidant agents. researchgate.net

The synthesis of these hybrid molecules often involves the activation of the carboxylic acid moiety of the benzofuran-3-carboxylic acid, followed by reaction with a suitable amine or other nucleophilic partner. Common synthetic strategies include the use of coupling agents to facilitate amide bond formation or the conversion of the carboxylic acid to an acid chloride, which then readily reacts with amines. These methodologies provide a flexible and efficient means of accessing a wide range of hybrid molecular scaffolds.

Recent research has also explored the incorporation of the benzofuran nucleus into more complex polycyclic systems. For example, novel hybrid molecules have been synthesized by linking the benzofuran scaffold to quinoline (B57606) and imidazole-quinazolinone systems. nih.govnih.gov These endeavors are driven by the quest for new therapeutic agents with unique pharmacological profiles. The resulting hybrid compounds have been evaluated for a range of biological activities, including their potential as anticancer agents. nih.govnih.gov

The following table provides an overview of representative hybrid molecular scaffolds derived from the benzofuran-3-carboxylic acid system and their reported or potential biological activities.

| Hybrid Scaffold Type | Linked Heterocycle/Moiety | Synthetic Approach | Potential Biological Activity |

| Benzofuran-Chalcone | Aromatic Aldehydes | Base-catalyzed Claisen-Schmidt condensation | Anticancer researchgate.net |

| Benzofuran-Carboxamide | Arylamines, Amino-heterocycles | Amide coupling reactions | Anti-inflammatory, Antimicrobial, Antioxidant researchgate.netbiointerfaceresearch.com |

| Benzofuran-Quinoline | Substituted Salicylaldehydes | One-pot reaction involving Friedländer condensation | Antifungal nih.gov |

| Benzofuran-Imidazole-Quinazolinone | Imidazole and Quinazolinone | Multi-step synthesis | Aromatase inhibition nih.gov |

It is important to note that while the general principles of forming these hybrid scaffolds are applicable to this compound, specific synthetic details and the biological activities of the resulting ethoxy-substituted hybrids would require dedicated investigation. The ethoxy group at the 7-position can influence the physicochemical properties and biological activity of the final hybrid molecule.

In Depth Spectroscopic Characterization and Advanced Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment (¹H NMR, ¹³C NMR)

Detailed ¹H NMR and ¹³C NMR spectral data, including chemical shifts, coupling constants, and multiplicity analysis for 7-Ethoxy-1-benzofuran-3-carboxylic acid, are not available in the reviewed literature. Such data would be essential for the unambiguous assignment of protons and carbons in the molecule, providing insight into the electronic environment of the benzofuran (B130515) core and the ethoxy and carboxylic acid substituents.

Mass Spectrometry Techniques for Precise Molecular Structure Confirmation (ESI MS, LC-MS, UPLC-MS)

While the molecular formula (C₁₁H₁₀O₄) and exact mass of this compound can be calculated, specific experimental mass spectrometry data from techniques like Electrospray Ionization (ESI-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) have not been reported. This information would be crucial for confirming the molecular weight and elemental composition, as well as for studying the fragmentation patterns of the molecule.

Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Assignments

Experimentally obtained Infrared (IR) and Raman spectra for this compound are not available. These spectroscopic techniques would identify the characteristic vibrational modes of the functional groups present, such as the carboxylic acid O-H and C=O stretches, the aromatic C-H and C=C vibrations, and the ether C-O-C stretches, confirming the molecular structure.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

There are no published X-ray crystallographic studies for derivatives of this compound. Such an analysis would provide definitive proof of the molecular structure in the solid state, offering precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding, which are fundamental to understanding the compound's crystal packing and physical properties.

Computational Chemistry and Theoretical Investigations of 7 Ethoxy 1 Benzofuran 3 Carboxylic Acid and Its Analogs

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 7-Ethoxy-1-benzofuran-3-carboxylic acid and its analogs. nih.govjetir.org These methods allow for the optimization of molecular geometry and the calculation of various molecular orbitals and electronic properties. nih.govjetir.org

Electronic Structure and Reactivity:

The electronic structure of benzofuran (B130515) derivatives is characterized by a fused benzene (B151609) and furan (B31954) ring system. nih.govelsevierpure.com Theoretical calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the HOMO-LUMO energy gap. nih.govjetir.org These parameters are crucial for understanding the molecule's reactivity, with a smaller energy gap generally indicating higher reactivity. jetir.org For instance, in a study of 7-methoxy-benzofuran-2-carboxylic acid, a related compound, the HOMO-LUMO energy gap was calculated to be 4.189 eV, suggesting it is a reactive molecule. jetir.org Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-deficient regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack. nih.gov

Spectroscopic Properties:

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural validation. researchgate.netresearchgate.net Theoretical calculations of vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts for benzofuran carboxylic acids have shown good agreement with experimental values. nih.govresearchgate.net For example, a study on 1-benzofuran-2-carboxylic acid demonstrated a strong correlation between the calculated and experimentally measured vibrational frequencies and geometric parameters. researchgate.net Time-dependent DFT (TD-DFT) can be employed to simulate UV-Vis absorption spectra and analyze electronic transitions. nih.gov

Table 1: Calculated Molecular Properties of a Benzofuran Carboxylic Acid Derivative

| Property | Calculated Value |

| HOMO Energy | -6.367 eV |

| LUMO Energy | -1.632 eV |

| Ionization Potential | 6.367 |

| Chemical Potential | -3.999 |

| Global Hardness | 2.367 |

| Global Electrophilicity | 3.374 |

Note: Data adapted from a theoretical study on 1-benzofuran-2-carboxylic acid and may not be fully representative of this compound. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. nih.govsemanticscholar.org These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular Docking:

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. nih.gov For benzofuran derivatives, docking studies have been used to investigate their potential as anticancer agents by modeling their interactions with target proteins like the mammalian target of rapamycin (mTOR) and Topoisomerase I and II. researchgate.net The analysis of these interactions can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. researchgate.net

Molecular Dynamics Simulations:

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.govfrontiersin.org MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. usf.edu These simulations can assess the stability of the predicted binding mode from docking and calculate binding free energies, which provide a more accurate estimation of the ligand's affinity for the target. nih.gov For instance, MD simulations have been used to confirm the stable binding of benzofuran analogs to the HCV NS5B polymerase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design and Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsemanticscholar.orgrsc.org QSAR models are valuable tools in medicinal chemistry for predicting the activity of newly designed compounds, thereby guiding the rational design of more potent and selective molecules.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of benzofuran carboxylic acid analogs with known biological activities is selected.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be classified into several categories, including constitutional, topological, geometrical, and quantum chemical descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability. nih.gov

QSAR studies on benzofuran derivatives have been conducted to understand the structural requirements for various biological activities, including anticancer and antihistaminic effects. semanticscholar.org For example, a QSAR study on arylbenzofuran derivatives as histamine H3 antagonists revealed the importance of specific topological descriptors for their activity. The insights gained from such models can be used to design new this compound analogs with potentially enhanced biological activity.

Conformational Analysis and Energy Landscape Mapping of Benzofuran Carboxylic Acids

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. researchgate.net For flexible molecules like this compound, which has a rotatable ethoxy group and a carboxylic acid group, understanding its conformational preferences is crucial.

Potential Energy Surface Scanning:

A common computational technique for conformational analysis is the potential energy surface (PES) scan. q-chem.com This involves systematically rotating one or more rotatable bonds (dihedral angles) and calculating the energy of the molecule at each step, while optimizing the remaining geometrical parameters. q-chem.comresearchgate.net The resulting plot of energy versus the dihedral angle provides a map of the conformational energy landscape, revealing the low-energy (stable) and high-energy (unstable) conformations.

For benzofuran carboxylic acids, conformational analysis can be performed by rotating the substituents, such as the carboxylic acid group, with respect to the rigid benzofuran ring system. researchgate.net Theoretical calculations have shown that for some benzofuran-3-carboxylic acid derivatives, the solid-state conformers are the most stable ones. researchgate.net This information is valuable for understanding how the molecule might adopt a specific conformation to bind to a biological target.

Mechanistic Exploration of Biological Activities in Vitro and Biochemical Focus

Enzyme Inhibition and Modulation Studies

The benzofuran (B130515) scaffold is a common feature in many biologically active compounds, and its derivatives have been investigated for their ability to interact with and modulate the activity of various enzymes.

Inhibition of Bacterial Cell Wall Synthesis Enzymes

While many benzofuran derivatives have been explored for their antimicrobial properties, specific studies detailing the direct inhibitory effects of 7-Ethoxy-1-benzofuran-3-carboxylic acid on the enzymes involved in bacterial cell wall synthesis are not extensively documented in the current scientific literature. The bacterial cell wall is an attractive target for antibiotics as it is essential for bacterial survival and absent in mammalian cells. nih.govnih.gov The integrity of the cell wall is maintained by a series of enzymatic reactions involved in the synthesis of peptidoglycan. nih.govnih.gov Although some benzofuran compounds have shown antibacterial activity, further research is required to determine if this compound specifically targets enzymes in this pathway and to elucidate the precise mechanism of action.

Transglutaminase Inhibition Potential and Mechanistic Insights

Transglutaminases are a family of enzymes that catalyze the formation of isopeptide bonds between proteins. Tissue transglutaminase (TG2) in particular has been implicated in the pathogenesis of several diseases, including celiac disease. nih.gov Currently, there is a lack of specific research in the scientific literature investigating the potential of this compound as an inhibitor of transglutaminase enzymes. Therefore, its mechanistic interaction with this class of enzymes remains to be elucidated.

Acetylcholine (B1216132) (ACh) Level Modulation and Cholinesterase Inhibitory Effects

General Enzyme-Target Interactions and Binding Affinity Analysis

The interaction of small molecules with enzymes is fundamental to their biological activity. The binding affinity, often quantified by the dissociation constant (Kd), is a measure of the strength of this interaction. While the broader class of benzofuran derivatives has been shown to interact with various proteins, specific binding affinity data for this compound with particular enzyme targets is not well-documented.

Studies on other benzofuran derivatives have highlighted the importance of specific structural features in determining binding affinity. For instance, the addition of halogen atoms to the benzofuran ring can enhance binding affinity through the formation of halogen bonds with nucleophilic sites on a protein. nih.gov The nature and position of substituents on the benzofuran core are critical in defining the molecule's interaction with its biological targets. nih.gov Future research, including techniques like isothermal titration calorimetry or surface plasmon resonance, would be necessary to determine the specific enzyme-target interactions and binding affinities of this compound.

Cellular Mechanism of Action Studies (In Vitro)

Understanding how a compound affects cellular processes is key to unraveling its mechanism of action. In vitro cell-based assays provide a controlled environment to study these effects.

Reactive Oxygen Species (ROS) Generation and Modulation of Oxidative Stress Pathways

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in biological systems. At low to moderate levels, they function as signaling molecules, while at high levels, they can induce oxidative stress, leading to cellular damage. mdpi.comfrontiersin.org Some anticancer strategies are based on the principle of inducing excessive ROS production in cancer cells to trigger apoptosis. frontiersin.org

Direct studies on the effect of this compound on ROS generation are limited. However, research on a closely related chalcone (B49325) derivative, synthesized from 1-(7-ethoxy-1-benzofuran-2-yl) ethanone (B97240) , provides insight into the potential of this scaffold to modulate oxidative stress pathways. researchgate.net In a study, this chalcone derivative was shown to induce the formation of reactive oxygen species in various cancer cell lines. researchgate.net The generation of ROS was determined using the fluorescent dye 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA), which upon oxidation by ROS, emits fluorescence that can be quantified. frontiersin.orgresearchgate.net

Another study on a different benzofuran derivative, Moracin N , also demonstrated that its anticancer effects are mediated through the generation of ROS, which in turn triggers both apoptosis and autophagy in lung cancer cells. frontiersin.org These findings suggest that the 7-ethoxy-1-benzofuran moiety may contribute to the modulation of intracellular ROS levels, a mechanism that could be relevant for its potential biological activities. The table below summarizes the findings related to ROS generation by a chalcone derivative of a 7-ethoxy-1-benzofuran precursor.

Table 1: Effect of a 1-(7-ethoxy-1-benzofuran-2-yl) Substituted Chalcone Derivative on ROS Generation in Cancer Cell Lines

| Cell Line | Treatment | Observation | Reference |

| Breast Cancer (MCF-7) | Chalcone derivative 3a | Induction of ROS | researchgate.net |

| Non-small Cell Lung Cancer (A549) | Chalcone derivative 3a | Induction of ROS | researchgate.net |

| Prostate Cancer (PC-3) | Chalcone derivative 3a | Induction of ROS | researchgate.net |

| Lung Cancer (A549 and PC9) | Moracin N | ROS Accumulation | frontiersin.org |

Induction of Apoptotic Pathways and Cell Death Mechanisms (Caspase-Dependent Activation, Annexin V Staining)

There is no specific information available in the reviewed literature detailing the induction of apoptotic pathways by this compound. Studies on other benzofuran derivatives have shown pro-apoptotic effects. For instance, research on certain benzofuran-isatin conjugates has demonstrated the induction of apoptosis through caspase-dependent activation, which was confirmed using methods like Annexin V staining. rndsystems.com This technique helps in the identification of apoptotic cells by detecting the externalization of phosphatidylserine. nih.gov However, these findings are not directly transferable to this compound.

Modulation of Cell Growth and Proliferation Signaling Pathways

Specific data on how this compound modulates cell growth and proliferation signaling pathways is not available. The broader class of benzofuran-based carboxylic acids has been evaluated for anti-proliferative actions against various cancer cell lines, with some derivatives showing the ability to arrest the cell cycle. nih.gov Without direct studies, the specific impact of the 7-ethoxy substitution on these pathways is unknown.

Investigation of Interactions with Specific Molecular Targets and Signaling Cascades

The molecular targets and specific signaling cascades affected by this compound have not been documented in the available research. For the benzofuran scaffold in general, various molecular targets have been identified, but these are highly dependent on the specific derivative's structure. nih.gov

Antimicrobial Activity Investigations (In Vitro)

While benzofuran derivatives are known to possess antimicrobial properties, specific data for this compound is lacking. nih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

No studies were found that specifically tested the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. Research on other 3-benzofurancarboxylic acid derivatives has indicated that antimicrobial activity is often linked to the presence of specific substitutions, such as halogens, on the benzofuran structure. mdpi.com

Antifungal Efficacy Against Various Fungal Pathogens

Similarly, there is no available data on the antifungal efficacy of this compound. Antifungal activity has been reported for other derivatives within the benzofuran class, often in combination with other therapeutic agents or with specific structural modifications. mdpi.comresearchgate.net

Antiviral Efficacy Studies (e.g., against Hepatitis C, HIV-1)

There is no documented evidence of antiviral efficacy studies conducted specifically on this compound.

Structure-Activity Relationship (SAR) Studies in the Context of Antimicrobial Properties

The antimicrobial activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core. While specific studies focusing solely on this compound are not extensively documented, the structure-activity relationships (SAR) of analogous benzofuran compounds provide valuable insights into its potential antimicrobial profile.

The introduction of halogen atoms into the benzofuran structure is a key determinant of antimicrobial efficacy. mdpi.com Studies on various benzofuran derivatives have shown that halogenation, particularly chlorination, tends to enhance both antibacterial and antifungal activities. rsc.org For instance, derivatives of 3-benzofurancarboxylic acid with halogen substitutions have demonstrated activity against Gram-positive cocci. mdpi.com Specifically, compounds with two halogen atoms substituting hydrogens on an acetyl group were active, whereas monosubstituted derivatives were not. mdpi.com This suggests that the degree of halogenation can be critical for the antimicrobial action.

Furthermore, the position of substituents on the benzofuran ring plays a crucial role. A hydroxyl group at the C-6 position has been identified as being essential for the antibacterial activities of certain benzofuran derivatives. rsc.org The functional groups at the C-3 position are also significant, influencing the antibacterial selectivity of these compounds. rsc.org For example, some benzofuran-3-carbohydrazide derivatives have shown promising antimycobacterial and antifungal activities. nih.gov

The antimicrobial activity of benzofuran derivatives also appears to be more dependent on the substitution pattern on the heterocyclic furan (B31954) ring than on the aromatic moiety. rsc.org This highlights the importance of the functionalities directly attached to or influencing the furan part of the benzofuran scaffold.

Table 1: Structure-Activity Relationship Insights for Antimicrobial Benzofuran Derivatives

| Structural Feature | Impact on Antimicrobial Activity | Reference |

| Halogenation | Enhances antibacterial and antifungal potency. | mdpi.comrsc.org |

| Di-halogenation of Acetyl Group | Confers activity against Gram-positive cocci. | mdpi.com |

| C-6 Hydroxyl Group | Essential for antibacterial activity in some derivatives. | rsc.org |

| C-3 Functional Groups | Influences antibacterial selectivity. | rsc.orgnih.gov |

| Substitution on Furan Ring | Appears to be more critical than substitution on the aromatic ring. | rsc.org |

Antioxidant Mechanisms and Radical Scavenging Properties

Benzofuran derivatives are recognized for their potential as antioxidant agents, a property that is intrinsically linked to their chemical structure. nih.govnih.gov The antioxidant capacity of these compounds is generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The primary mechanisms involved in the radical scavenging activity of phenolic and other related antioxidants are the hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT) or sequential proton loss electron transfer (SPLET) pathways. nih.govrsc.org

For benzofuran derivatives, theoretical studies have suggested that in the gaseous phase, the antioxidant activity is predominantly governed by the O-H bond dissociation enthalpy (BDE), which is consistent with the HAT mechanism. rsc.org In this mechanism, the antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it.

ArOH + R• → ArO• + RH

In solution, the SPLET mechanism may become more favorable. rsc.org This pathway involves the initial deprotonation of the antioxidant to form an anion, followed by the transfer of an electron to the free radical.

ArOH ⇌ ArO⁻ + H⁺ ArO⁻ + R• → ArO• + R⁻

Studies on some 7-methoxy-3-methyl benzofuran derivatives have indicated moderate antioxidant activity. researchgate.net This suggests that alkoxy groups at the C-7 position can contribute to the antioxidant profile of the molecule. The ethoxy group in this compound, being an electron-donating group, can influence the electron density of the aromatic system, which may play a role in stabilizing the radical species formed after scavenging a free radical.

Table 2: Key Mechanisms in Radical Scavenging by Antioxidants

| Mechanism | Description | Relevance to Benzofurans | Reference |

| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom from the antioxidant to a free radical. | A predominant mechanism, particularly in the gas phase, influenced by O-H bond dissociation enthalpy. | nih.govrsc.org |

| Sequential Proton Loss Electron Transfer (SPLET) | Involves initial deprotonation of the antioxidant followed by electron transfer to the radical. | Can be a significant pathway in solvent environments. | nih.govrsc.org |

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The unique arrangement of reactive sites on the 7-Ethoxy-1-benzofuran-3-carboxylic acid molecule renders it a highly adaptable building block for organic chemists. The carboxylic acid group provides a handle for a multitude of chemical transformations, while the benzofuran (B130515) core offers a stable yet modifiable platform.

Precursor in the Synthesis of Diverse Molecular Architectures

The benzofuran scaffold is a core component in numerous biologically active compounds. orgsyn.org this compound serves as a crucial starting material for creating more complex molecular structures. A significant application is in the synthesis of chalcone (B49325) derivatives. While the synthesis often starts with the related ketone, 1-(7-ethoxy-1-benzofuran-2-yl)ethanone, this key intermediate is accessible from the carboxylic acid precursor. bohrium.comresearchgate.net

The synthesis of these chalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction. accscience.comnih.gov In this process, the benzofuran-based ketone reacts with various aromatic aldehydes to yield benzofuran-chalcone hybrids. bohrium.com This method allows for the creation of a diverse library of compounds by simply varying the aldehyde reactant, demonstrating the modularity and versatility of the benzofuran starting material.

Intermediate in the Development of Pharmaceutical Intermediates and Lead Compounds

The derivatives synthesized from this compound have shown significant promise as intermediates in pharmaceutical research, particularly in the field of oncology. nih.gov Benzofuran-chalcone hybrids, for example, have been identified as a novel class of compounds with potent cytotoxic activities against various cancer cell lines. nih.gov

Research has demonstrated that these synthetic derivatives can induce apoptosis (programmed cell death) in cancer cells and exhibit significant anticancer effects. bohrium.comaccscience.com Studies have evaluated their efficacy against human lung cancer (A549, H1299), breast cancer (MCF-7), and colon cancer (HCT116, HT29) cell lines. bohrium.comaccscience.com The results indicate that specific benzofuran-chalcone structures can be highly effective, suggesting their potential as lead compounds for the development of new chemotherapeutic agents. bohrium.com One particular derivative, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, demonstrated significant cytotoxic effects and the ability to induce apoptosis in lung and colon cancer cells. accscience.com

| Cancer Cell Line | Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| A549 | Human Lung Cancer | 2.85 | accscience.com |

| H1299 | Human Lung Cancer | 1.46 | accscience.com |

| HCT116 | Human Colon Cancer | 0.59 | accscience.com |

| HT29 | Human Colon Cancer | 0.35 | accscience.com |

Development of Novel Materials with Tunable Properties

The application of benzofuran derivatives extends beyond pharmaceuticals into the realm of materials science, where their unique electronic and photophysical properties are of interest.

Exploration in Fluorescent Material Design

While direct research on the fluorescent properties of this compound is not extensively documented, related heterocyclic carboxylic acids are known for their use in fluorescent applications. For instance, coumarin-based structures, which share some structural similarities with benzofurans, are well-established fluorescent dyes. nih.gov Specifically, derivatives of 7-methoxycoumarin-3-carboxylic acid have been developed as fluorescent probes and functional drug delivery tools. nih.gov These compounds can be used to label molecules and track their uptake and cleavage within living cells. This successful application in a related class of compounds suggests a potential avenue for the exploration of this compound and its derivatives in the design of novel fluorescent materials and biological probes.

Advanced Analytical Chemistry Applications

In the precise field of analytical chemistry, compounds with well-defined structures and properties are essential for method development and quality control.

Utilization in High-Performance Liquid Chromatography (HPLC) Method Development and Reference Standards for Related Substances

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. nih.gov For the accurate analysis of pharmaceutical compounds and their impurities, well-characterized reference standards are indispensable.

A compound like this compound, with its stable and defined chemical structure, is an ideal candidate for use as a reference standard. In a synthetic pathway producing related, more complex molecules, it can be used to:

Identify Starting Material: Confirm the presence and purity of the initial reactant.

Quantify Impurities: Serve as a standard to quantify any unreacted starting material or specific degradation products in the final compound.

Method Validation: Be used during the validation of new HPLC methods to ensure accuracy, precision, and specificity, as outlined by regulatory guidelines. pensoft.net

While specific, published HPLC methods developed for other substances using this compound as a reference standard are not detailed in the available literature, its intrinsic properties make it highly suitable for such applications in quality control and analytical R&D laboratories.

Future Research Perspectives and Emerging Areas

Development of Novel and Sustainable Synthetic Methodologies for Benzofuran (B130515) Carboxylic Acids

The synthesis of benzofuran carboxylic acids has traditionally relied on multi-step procedures that can be resource-intensive. The future of synthesizing compounds like 7-Ethoxy-1-benzofuran-3-carboxylic acid lies in the development of green and sustainable chemical processes. Modern synthetic strategies are increasingly focused on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents. nih.gov

Key areas of development include:

One-Pot Reactions: Combining multiple synthetic steps into a single reaction vessel improves efficiency and reduces the need for purification of intermediates. nih.gov

Catalytic Systems: The use of transition metal catalysts, such as palladium and copper, can facilitate the construction of the benzofuran ring with high atom economy. nih.gov Research into more abundant and less toxic metal catalysts is an active area.

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of synthesis. niscair.res.in

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control for the synthesis of benzofuran derivatives.

Recent advancements in the synthesis of benzofuran rings include methods like palladium-catalyzed one-pot synthesis and the use of ruthenium-based catalysts for C-H alkenylation followed by annulation. nih.gov These innovative approaches could be adapted for the efficient and sustainable production of this compound and its derivatives.

Advanced Mechanistic Studies of Biological Interactions at the Molecular Level

Understanding how this compound and its derivatives interact with biological targets at the molecular level is crucial for their development as therapeutic agents. Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.aichemicalbook.comontosight.ai

Future mechanistic studies will likely employ a combination of computational and experimental techniques:

Molecular Docking: Computational modeling can predict the binding modes of benzofuran derivatives with specific protein targets, such as enzymes or receptors. researchgate.netnih.govresearchgate.net This allows for the identification of key interactions that contribute to biological activity. For example, docking studies on benzofuran-carboxylic acids have helped to understand their inhibitory effects on cancer-related proteins. nih.govresearchgate.net

X-ray Crystallography: Determining the three-dimensional structure of a benzofuran derivative bound to its biological target provides definitive evidence of the binding mode and can guide further drug design.

Biophysical Techniques: Methods such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the binding affinity and kinetics of the interaction between the compound and its target.

Cellular and Molecular Biology Assays: Investigating the downstream effects of the compound on cellular signaling pathways can elucidate its mechanism of action.

These advanced studies will provide a detailed picture of how the ethoxy group at the 7-position and the carboxylic acid at the 3-position of the benzofuran core contribute to the molecule's biological activity, paving the way for the design of more potent and selective therapeutic agents.

Rational Design and Synthesis of Derivatives with Tailored Biological and Material Profiles

Building on a solid mechanistic understanding, the rational design and synthesis of novel derivatives of this compound can lead to compounds with optimized properties. By systematically modifying the structure of the parent molecule, it is possible to enhance its biological activity, improve its pharmacokinetic properties, or introduce new functionalities for material applications.

Strategies for the rational design of derivatives include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with variations at different positions of the benzofuran ring and evaluating their biological activity can identify key structural features required for potency and selectivity. nih.gov For instance, the introduction of halogen atoms into the benzofuran ring has been shown to increase the anticancer activity of some derivatives. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved biological activity or reduced toxicity.

Hybrid Molecule Design: Combining the this compound scaffold with other pharmacophores can result in hybrid molecules with dual or synergistic biological activities.

The synthesis of these rationally designed derivatives can be achieved through established synthetic routes, potentially incorporating the sustainable methodologies mentioned earlier. For example, chalcone (B49325) derivatives incorporating a 7-ethoxy-1-benzofuran moiety have been synthesized and shown to possess anticancer activity. nih.gov

Exploration of Unconventional Applications in Supramolecular Chemistry and Nanomaterials Science

The unique structural features of this compound, particularly the presence of a carboxylic acid group and a planar aromatic system, make it an attractive building block for the construction of supramolecular assemblies and functional nanomaterials.

Emerging areas of exploration include:

Supramolecular Gels: The carboxylic acid group can participate in hydrogen bonding interactions, which can lead to the formation of self-assembled fibrillar networks and supramolecular gels. These materials have potential applications in drug delivery and tissue engineering.

Metal-Organic Frameworks (MOFs): The carboxylate group can coordinate with metal ions to form crystalline porous materials known as MOFs. These materials have applications in gas storage, catalysis, and sensing. The aromatic benzofuran backbone can also engage in π-π stacking interactions, further directing the crystal packing. nih.gov

Functionalized Nanoparticles: The carboxylic acid group provides a convenient handle for attaching the molecule to the surface of nanoparticles, such as gold or magnetic nanoparticles. This can be used to impart specific biological targeting capabilities or to create new materials with unique optical or electronic properties. For instance, poly(benzofuran-co-arylacetic acid) has been used to coat magnetic nanoparticles for potential applications in biomedicine and nanotechnology. researchgate.net

Organic Electronics: The conjugated π-system of the benzofuran ring suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

The exploration of these unconventional applications will expand the utility of this compound beyond the traditional realms of medicinal chemistry and into the exciting and rapidly developing fields of supramolecular chemistry and nanomaterials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.